molecular formula C10H10N2O B11914050 7-Methoxyisoquinolin-4-amine

7-Methoxyisoquinolin-4-amine

Cat. No.: B11914050
M. Wt: 174.20 g/mol
InChI Key: IXYCEIICKYICSY-UHFFFAOYSA-N
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Description

7-Methoxyisoquinolin-4-amine is a heterocyclic organic compound belonging to the isoquinoline family. Its structure consists of an isoquinoline core (a benzene ring fused to a pyridine ring) with a methoxy (-OCH₃) substituent at position 7 and an amine (-NH₂) group at position 3. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and central nervous system modulation properties .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methoxyisoquinolin-4-amine

InChI

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,11H2,1H3

InChI Key

IXYCEIICKYICSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinolin-4-amine can be achieved through several methods

Biological Activity

7-Methoxyisoquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C10H10N2O
  • Molecular Weight: 174.20 g/mol
  • IUPAC Name: 7-Methoxyisoquinolin-4-amine
  • CAS Number: 12363639

Biological Activities

Research indicates that 7-Methoxyisoquinolin-4-amine exhibits several notable biological activities:

  • Anticancer Properties:
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, it has been reported to induce apoptosis in MCF-7 cells (a breast cancer cell line) through the activation of caspase pathways, which are crucial for programmed cell death.
    • A comparative study demonstrated that 7-Methoxyisoquinolin-4-amine showed a higher potency than some established chemotherapeutic agents, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Antimicrobial Activity:
    • The compound has exhibited significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro tests revealed that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
    • Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
  • Anti-inflammatory Effects:
    • Research has indicated that 7-Methoxyisoquinolin-4-amine possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of 7-Methoxyisoquinolin-4-amine is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes: It has been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.
  • Modulation of Signaling Pathways: The compound affects key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on human lung cancer cells demonstrated that treatment with varying concentrations of 7-Methoxyisoquinolin-4-amine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating strong anticancer potential compared to standard chemotherapy drugs like cisplatin with an IC50 of around 25 µM.

Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus using the disk diffusion method. Results showed inhibition zones ranging from 15 mm to 20 mm at concentrations of 50 µg/mL to 200 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
7-Methoxyisoquinolin-4-amine C10H10N2OHighModerateModerate
Quinoline Derivatives VariesModerateHighLow
Isoquinoline Derivatives VariesLowModerateModerate

Comparison with Similar Compounds

Key Observations:

Structural Variations: Ring System: Quinoline vs. isoquinoline. Substituent Position: Methoxy placement (C6 vs. C7) influences steric and electronic effects. For instance, 6,7-Dimethoxyquinolin-4-amine’s dual methoxy groups may enhance solubility and receptor interaction . Additional Groups: Methyl substituents (e.g., in 7-Methoxy-2-methylquinolin-4-amine) increase hydrophobicity, affecting pharmacokinetics .

Hazard Profiles: 6-Methoxyisoquinolin-4-amine carries warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating careful handling . Limited safety data for 7-Methoxyquinolin-4-amine suggests further toxicological studies are required .

Applications: Quinoline/isoquinoline amines are frequently explored as scaffolds in antimalarial (e.g., chloroquine analogs) and anticancer agents (e.g., kinase inhibitors) . Methyl or methoxy modifications are leveraged to optimize drug-like properties, such as metabolic stability and target engagement .

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